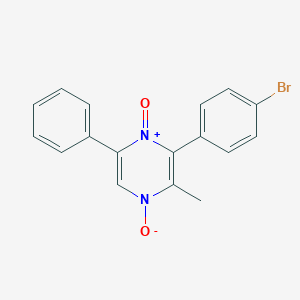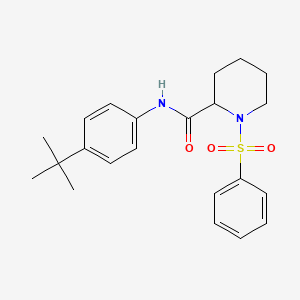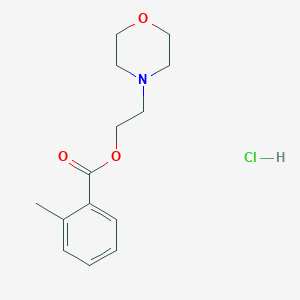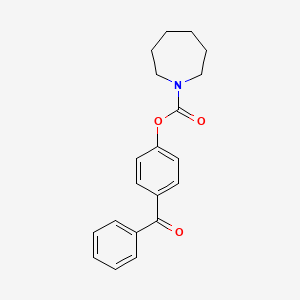
3-(4-bromophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
説明
Synthesis Analysis
The synthesis of compounds closely related to "3-(4-bromophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide" often involves multi-step chemical reactions, includingnucleophilic substitution and bromination processes. For instance, a related compound was synthesized through a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, which in turn was obtained through bromination of a precursor malononitrile derivative (Mishriky & Moustafa, 2013). Such methodologies highlight the complexity and the intricate steps involved in the synthesis of these compounds.
Molecular Structure Analysis
The molecular structure of compounds within this family, including "3-(4-bromophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide," is characterized by X-ray crystallography and NMR spectroscopy. The structure of a related compound, 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, was determined to crystallize in the monoclinic space group, demonstrating the detailed molecular geometry achievable through such analyses (Mazhar-ul-Haque et al., 1981). These techniques are pivotal for understanding the electronic and spatial configuration of the molecules, which directly influence their chemical reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of "3-(4-bromophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide" and similar compounds involves various reactions such as the intramolecular Heck reaction, which is a palladium-catalyzed process that forms complex structures by creating new carbon-carbon bonds. Such reactions are crucial for modifying the chemical structure and enhancing the compound's utility in different applications (Raju et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are determined through analytical techniques like X-ray diffraction and spectroscopy. These properties are essential for predicting the behavior of these compounds under various conditions and for their application in material science and chemistry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects that determine the compound's applicability in synthetic chemistry and material science. Studies on related compounds have provided insights into their reactivity patterns, showcasing the importance of substituents on their chemical behavior (Safronova et al., 2015).
特性
IUPAC Name |
2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-12-17(14-7-9-15(18)10-8-14)20(22)16(11-19(12)21)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYBCVGHSLFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=CN1[O-])C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7151539 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-(benzylamino)-1-phthalazinyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4019315.png)
![(2-{[4-(2-isopropoxypropanoyl)piperazin-1-yl]methyl}phenyl)methanol](/img/structure/B4019322.png)


![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4019356.png)

![2-{[4-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazol-1-yl]methyl}morpholine dihydrochloride](/img/structure/B4019373.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019378.png)
![N-[(2,4-dichlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-methylbutanamide](/img/structure/B4019381.png)
![N-[2-(1-adamantyloxy)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4019389.png)
![2-[4-(3-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4019394.png)